7-Fluoropyrido[4,3-d]pyrimidine
Description
7-Fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound with a fused pyridine-pyrimidine core and a fluorine substituent at the 7-position. Its molecular formula is C₇H₄FN₃, with a molecular weight of 149.13 g/mol . Fluorine, being highly electronegative and small in size, imparts unique electronic and steric properties to the molecule, influencing its reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C7H4FN3 |
|---|---|
Molecular Weight |
149.13 g/mol |
IUPAC Name |
7-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4FN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H |
InChI Key |
FGJXCCFSMXKNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-aminopyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyridopyrimidines.
Oxidation Products: Pyridopyrimidine N-oxides.
Reduction Products: Dihydropyridopyrimidines.
Scientific Research Applications
7-Fluoropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cellular processes, making it a potential candidate for cancer therapy . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Comparisons :
| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | HOMO-LUMO Gap (kcal/mol) | Dipole Moment (D) |
|---|---|---|---|---|---|
| 7-Fluoropyrido[4,3-d]pyrimidine | Fluorine at 7-position | C₇H₄FN₃ | 149.13 | ~1.4 (inferred) | 3.1–8.4 (inferred) |
| Pyrazolo[4,3-d]pyrimidines | Varied (e.g., methyl, sulfonyl) | C₈H₇N₅O₂S | ~257.09 | 1.4–1.5 | 3.1–8.4 |
| 7-Chloropyrido[2,3-d]pyrimidine-2,4-dione | Chlorine at 7-position | C₇H₄ClN₃O₂ | 213.58 | N/A | N/A |
| Non-fluorinated pyridopyrimidines | H at 7-position | C₇H₅N₃ | 131.13 | ~1.5 (inferred) | Lower dipole |
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This enhances binding to targets like kinases or viral enzymes .
- HOMO-LUMO Gaps : Pyrazolo[4,3-d]pyrimidines exhibit narrow HOMO-LUMO gaps (~1.4–1.5 kcal/mol), suggesting similar reactivity across analogs. This compound likely shares this trend, favoring stable interactions in physiological conditions .
- Dipole Moments : Fluorinated compounds exhibit dipole moments ranging from 3.1–8.4 D, influencing solubility and membrane permeability. The fluorine atom aligns the dipole vector parallel to the heterocyclic core, optimizing interactions with polar enzyme pockets .
Antiviral Potential :
- Pyrazolo[4,3-d]pyrimidines show strong binding to thymidine kinase (TK) (ChemPLP scores: 43.24–77.94), comparable to aciclovir. Fluorine in this compound may enhance TK affinity via hydrogen bonding (e.g., F···ALA168A) .
Kinase Inhibition :
- Pyrazolo[4,3-d]pyrimidines lacking NH groups fail to inhibit Abl kinase at µM concentrations. The fluorine atom in this compound might compensate by forming halogen bonds with kinase catalytic domains, though experimental validation is needed .
Cytotoxicity :
- Pyrazolo analogs show low cytotoxicity (IC₅₀ > 100 µM) in MCF-7 and K-562 cells. Fluorine’s lipophilicity could enhance cell penetration but may also increase off-target effects .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Pyrazolo[4,3-d]pyrimidines | 7-Chloro Analog |
|---|---|---|---|
| log Kow (lipophilicity) | ~0.5–1.2 (estimated) | -0.1–1.8 | ~1.5–2.0 |
| Clog P | ~0.8 (fluorine effect) | < -0.1 to 1.5 | ~1.2 |
| Solubility | Moderate (polar fluorine) | Low (hydrophobic substituents) | Low |
- Lipophilicity: Fluorine increases log Kow compared to non-fluorinated analogs, enhancing membrane permeability but risking reduced aqueous solubility .
- IAM Chromatography : Pyrazolo derivatives with log kw = 1.5–2.0 show moderate membrane affinity. Fluorinated variants may align with this range, favoring oral bioavailability .
Theoretical and Computational Insights
- NBO Charges : Fluorine’s electron-withdrawing effect reduces negative charge on adjacent nitrogen atoms (e.g., N7 and N8 in pyrazolo derivatives), altering binding to kinases .
- Reactivity : Similar HOMO-LUMO gaps across analogs (~1.4 kcal/mol) suggest comparable stability and redox behavior, critical for in vivo persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
